molecular formula C14H14N2O B11163271 3,4-dimethyl-N-pyridin-2-ylbenzamide

3,4-dimethyl-N-pyridin-2-ylbenzamide

Cat. No.: B11163271
M. Wt: 226.27 g/mol
InChI Key: AQQVLXMXNOKDBH-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methyl groups at the 3 and 4 positions and a pyridin-2-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with pyridin-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3,4-dimethyl-N-(pyridin-2-yl)benzamide can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include crystallization, distillation, and filtration to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

3,4-Dimethyl-N-(pyridin-2-yl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the function of key enzymes involved in the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell death . The pyridin-2-yl group plays a crucial role in binding to the active site of the target enzyme, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct physicochemical properties and biological activities The presence of the pyridin-2-yl group enhances its binding affinity to target enzymes, making it a valuable scaffold for drug design

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3,4-dimethyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C14H14N2O/c1-10-6-7-12(9-11(10)2)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17)

InChI Key

AQQVLXMXNOKDBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)C

Origin of Product

United States

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